1-[2-[3-[4-(Trifluoromethyl)benzoyl]piperidine-1-carbonyl]phenyl]ethanone
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Overview
Description
1-[2-[3-[4-(Trifluoromethyl)benzoyl]piperidine-1-carbonyl]phenyl]ethanone is a complex organic compound featuring a trifluoromethyl group attached to a benzoyl moiety, which is further connected to a piperidine ring and a phenyl ethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[3-[4-(Trifluoromethyl)benzoyl]piperidine-1-carbonyl]phenyl]ethanone typically involves multiple steps, starting with the preparation of 4-(trifluoromethyl)benzoyl chloride. This intermediate is then reacted with piperidine and subsequently with phenyl ethanone under controlled conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-[3-[4-(Trifluoromethyl)benzoyl]piperidine-1-carbonyl]phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like amines or ethers.
Scientific Research Applications
1-[2-[3-[4-(Trifluoromethyl)benzoyl]piperidine-1-carbonyl]phenyl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds with unique properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and mechanisms.
Medicine: Its potential pharmacological properties are explored for the development of new drugs, especially those targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-[2-[3-[4-(Trifluoromethyl)benzoyl]piperidine-1-carbonyl]phenyl]ethanone involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, influencing its biological activity. The piperidine ring and phenyl ethanone structure contribute to the compound’s overall stability and reactivity, allowing it to modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoyl chloride: A precursor in the synthesis of the target compound, sharing the trifluoromethyl group and benzoyl structure.
Phenyl ethanone derivatives: Compounds with similar ethanone structures but different substituents, offering varying reactivity and properties.
Piperidine-based compounds: Molecules featuring the piperidine ring, which can exhibit similar pharmacological and chemical properties.
Uniqueness
1-[2-[3-[4-(Trifluoromethyl)benzoyl]piperidine-1-carbonyl]phenyl]ethanone is unique due to the combination of its trifluoromethyl group, piperidine ring, and phenyl ethanone structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-[2-[3-[4-(trifluoromethyl)benzoyl]piperidine-1-carbonyl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO3/c1-14(27)18-6-2-3-7-19(18)21(29)26-12-4-5-16(13-26)20(28)15-8-10-17(11-9-15)22(23,24)25/h2-3,6-11,16H,4-5,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNFSHAIGLIJTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C(=O)N2CCCC(C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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